(E)-N-butyl-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
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Description
“(E)-N-butyl-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), an amide group (-CONH2), and a dichlorophenyl group (a benzene ring with two chlorine atoms attached). The “(E)” denotes the configuration of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide group and the introduction of the dichlorophenyl and cyano groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyano, amide, and dichlorophenyl groups. These functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group might undergo reactions such as hydrolysis or reduction. The amide group could participate in reactions like amide hydrolysis. The dichlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and cyano groups might increase the compound’s solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-butyl-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-3-7-18-14(19)10(9-17)8-11-12(15)5-4-6-13(11)16/h4-6,8H,2-3,7H2,1H3,(H,18,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVSWYOSBWRPHM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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